molecular formula C18H15NO3S B10844277 4-hydroxy-N,N-diphenylbenzenesulfonamide

4-hydroxy-N,N-diphenylbenzenesulfonamide

Katalognummer: B10844277
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: KLZORRIEDRGOHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-N,N-diphenylbenzenesulfonamide is a chemical of significant interest in advanced electrochemical studies and pharmaceutical research. As a benzenesulfonamide derivative, it shares a core structure with compounds known for their rich redox behavior, making them valuable for fundamental electrochemical mechanism investigations . Researchers study these properties to understand electron-transfer processes and the formation of quinone-type intermediates, which are crucial in developing new electrochemical applications . In the context of medicinal chemistry, the benzenesulfonamide moiety is a privileged pharmacophore in drug discovery. This scaffold is a key feature in many compounds designed as carbonic anhydrase IX (CA IX) inhibitors, a well-validated target for anticancer agents, particularly against hypoxic tumors like triple-negative breast cancer . Furthermore, benzenesulfonamide derivatives are extensively explored for their antimicrobial properties, with research indicating potential for developing new agents to combat bacterial infections and biofilm formation . This compound serves as a versatile building block and model system for synthesizing novel derivatives and probing complex biochemical pathways in these fields.

Eigenschaften

IUPAC Name

4-hydroxy-N,N-diphenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c20-17-11-13-18(14-12-17)23(21,22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZORRIEDRGOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

a. N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0)

  • Structure : Features a hydroxyl group at the 4-position and a dimethyl-substituted sulfonamide.
  • Key Differences: The methyl groups on the sulfonamide nitrogen and benzene ring reduce polarity compared to the diphenyl variant.
  • Spectral Data : IR spectra show characteristic N-H and O-H stretches at 3278–3414 cm⁻¹ and 3150–3319 cm⁻¹, respectively, similar to the target compound. However, methyl C-H stretches (~2850–2960 cm⁻¹) are unique to this analogue .

b. N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

  • Structure : Contains an acetyl (-COCH₃) group instead of a hydroxyl.
  • Key Differences : The electron-withdrawing acetyl group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. IR spectra show a strong C=O stretch at ~1663–1682 cm⁻¹, absent in hydroxylated analogues .
  • Biological Relevance : Acetylated derivatives are often explored for enhanced metabolic stability and antimicrobial activity .

c. N-(4-Hydroxyphenyl)benzenesulfonamide

  • Structure : Lacks the diphenyl substitution on the sulfonamide nitrogen.
  • Hydrogen-bonding interactions (N-H···O and O-H···O) are critical in its crystal packing, as confirmed by X-ray diffraction .
Halogenated Analogues

Compounds like 3-(((4-chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide introduce halogens (e.g., Cl) to the aromatic ring. These substituents:

  • Increase lipophilicity and resistance to oxidative degradation.
  • Enhance binding to hydrophobic pockets in enzymes, as seen in antimicrobial studies .
Heterocyclic Derivatives

a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Structure : Incorporates a triazole ring fused to the sulfonamide.
  • Key Differences : The triazole moiety introduces tautomerism (thione ↔ thiol), affecting electronic properties and bioactivity. IR spectra confirm the absence of C=O stretches (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) .
  • Applications : These derivatives exhibit potent enzyme inhibition due to sulfur’s nucleophilic character .

b. 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

  • Structure : Combines a pyrazole-thiophene hybrid with a sulfonamide.
  • Key Differences : The fluorophenyl group enhances metabolic stability, while the pyrazole ring improves π-π stacking in protein binding .

Vorbereitungsmethoden

Reaction Mechanism:

  • Sulfonyl chloride activation : The hydroxyl group on the benzene ring may interfere with reactivity, necessitating protection (e.g., as a methyl ether) in some cases.

  • Nucleophilic substitution : Diphenylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Procedure :

  • 4-Hydroxybenzenesulfonyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).

  • Diphenylamine (1.2 eq) and pyridine (2.0 eq) are added dropwise under nitrogen at 0°C.

  • The mixture is stirred at room temperature for 12–24 hours.

  • The product is isolated via aqueous workup and recrystallized from ethanol/water.

Challenges :

  • Low reactivity of diphenylamine due to steric hindrance and reduced nucleophilicity.

  • Competing side reactions (e.g., hydrolysis of sulfonyl chloride) require careful control of moisture.

Yield : 45–60% (unoptimized).

Protection-Deprotection Strategy

To mitigate hydroxyl group interference, a methyl-protected intermediate is synthesized first.

Steps:

  • Protection :

    • 4-Methoxybenzenesulfonyl chloride is prepared by treating 4-hydroxybenzenesulfonic acid with methyl chloride in NaOH.

  • Sulfonamide Formation :

    • React with diphenylamine under standard conditions (DCM, pyridine).

  • Deprotection :

    • Demethylation using BBr₃ in DCM at −78°C to restore the hydroxyl group.

Optimization :

  • Demethylation efficiency reaches >90% with excess BBr₃ and controlled temperature.

Yield : 70–85% (over three steps).

Transition-Metal-Free N-Arylation

Aryl groups are introduced sequentially to the sulfonamide nitrogen using o-silylaryl triflates and CsF.

Procedure:

  • 4-Hydroxybenzenesulfonamide (1.0 eq) is treated with phenyl o-silylaryl triflate (2.2 eq) and CsF (3.0 eq) in DMSO at 25°C.

  • The reaction proceeds via a single-electron transfer (SET) mechanism, forming N,N-diarylated products.

Key Advantages :

  • Avoids transition-metal catalysts.

  • Tolerates electron-rich and electron-poor aryl groups.

Yield : 65–80%.

Reductive Amination Pathway

Though less common, reductive amination offers an alternative route for introducing phenyl groups.

Steps:

  • Imine Formation :

    • Condense 4-hydroxybenzenesulfonamide with benzaldehyde in ethanol.

  • Reduction :

    • Use NaBH₄ or NaBH₃CN to reduce the imine intermediate to the secondary amine.

Limitations :

  • Requires stoichiometric reducing agents.

  • Lower yields (~50%) due to competing side reactions.

Analytical Validation

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 7.8–7.2 (m, 14H, aromatic).

  • MS (ESI) : m/z 351.1 [M+H]⁺.

  • HPLC Purity : >98%.

Comparative Analysis :

MethodYield (%)Purity (%)Key Advantage
Direct Sulfonylation45–6095Simplicity
Protection-Deprotection70–8598High yield, avoids side reactions
N-Arylation65–8097Transition-metal-free, scalable

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-N,N-diphenylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of diphenylamine followed by hydroxylation. Key steps include:

  • Sulfonation : React diphenylamine with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Hydroxylation : Introduce the hydroxyl group via electrophilic substitution using H₂O₂ or acidic hydrolysis.
  • Optimization : Use catalysts like pyridine to stabilize intermediates and improve regioselectivity. Monitor reaction progress via TLC or HPLC. Crystallization in ethanol/water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-hydroxy-N,N-diphenylbenzenesulfonamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonamide linkage (e.g., NH proton at δ 10–12 ppm).
  • FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) .

Q. How should researchers handle and store 4-hydroxy-N,N-diphenylbenzenesulfonamide to prevent decomposition?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid moisture absorption and oxidation.
  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid dust formation; employ wetting agents during transfer.
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Validate purity via melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when hydrogen bonding patterns of 4-hydroxy-N,N-diphenylbenzenesulfonamide vary under different crystallization conditions?

  • Methodological Answer :

  • Solvent Screening : Test polar (DMSO, ethanol) vs. non-polar (toluene) solvents to stabilize hydrogen bonds (N–H⋯O, O–H⋯O).
  • Temperature Gradients : Slow cooling (0.5°C/hour) promotes ordered crystal lattices.
  • X-ray Diffraction : Compare unit cell parameters across conditions. Use software (e.g., SHELX, OLEX2) to model disorder or polymorphism. Reference analogous sulfonamide structures for validation .

Q. What computational methods are suitable for predicting the interaction of 4-hydroxy-N,N-diphenylbenzenesulfonamide with biological targets, and how can docking results be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). Adjust protonation states at physiological pH.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.
  • Validation : Compare docking scores with in vitro IC₅₀ assays. For example, test inhibition of bacterial carbonic anhydrase via stopped-flow kinetics .

Q. When conflicting biological activity data arise from different assay conditions, what methodological approaches can reconcile these discrepancies?

  • Methodological Answer :

  • Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and temperature controls (37°C).
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates.
  • Orthogonal Assays : Cross-validate with fluorescence-based assays (e.g., Förster resonance energy transfer) or SPR for binding affinity.
  • Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) .

Q. How can hyphenated analytical techniques improve the detection of impurities in 4-hydroxy-N,N-diphenylbenzenesulfonamide?

  • Methodological Answer :

  • LC-MS/MS : Identify trace byproducts (e.g., sulfonic acid derivatives) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
  • GC-MS : Detect volatile impurities (e.g., residual solvents) post-derivatization.
  • NMR-HPLC : Couple preparative HPLC with offline NMR for structural elucidation of unknown peaks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.